(S)-6-Iodonicotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Iodonicotine is a chiral iodinated derivative of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the iodine atom at the 6-position of the nicotine molecule introduces unique chemical properties that can be exploited for various scientific purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Iodonicotine typically involves the iodination of nicotine. One common method is the electrophilic aromatic substitution reaction, where nicotine is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Iodonicotine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, reverting to nicotine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Iodate derivatives.
Reduction: Nicotine.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Iodonicotine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, providing insights into receptor function and potential therapeutic targets.
Medicine: Investigated for its potential use in developing drugs for neurological disorders, given its structural similarity to nicotine.
Industry: Utilized in the development of novel materials and as a labeling agent in radiochemistry.
Mechanism of Action
The mechanism of action of (S)-6-Iodonicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. The iodine atom at the 6-position may enhance binding affinity or alter receptor activation compared to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes, making it a valuable tool for studying receptor dynamics and developing therapeutic agents.
Comparison with Similar Compounds
Nicotine: The parent compound, lacking the iodine atom.
6-Bromonicotine: A brominated analog with similar properties but different reactivity.
6-Chloronicotine: A chlorinated analog with distinct chemical behavior.
Uniqueness: (S)-6-Iodonicotine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C10H13IN2 |
---|---|
Molecular Weight |
288.13 g/mol |
IUPAC Name |
2-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
OHWTZFDBFMEMBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.